Cas no 29593-56-4 (4-[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxo-ethoxy]-4-oxo-butanoic acid)
29593-56-4 structure
Product Name:4-[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxo-ethoxy]-4-oxo-butanoic acid
Numero CAS:29593-56-4
MF:C25H33FO10
MW:512.52193236351
CID:283067
PubChem ID:86277923
Update Time:2025-04-19
4-[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxo-ethoxy]-4-oxo-butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxo-ethoxy]-4-oxo-butanoic acid
- 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate)
- 4-[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxo-e
- 4-[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid
- EINECS 249-710-4
- 29593-56-4
-
- Inchi: 1S/C21H27FO6.C4H6O4/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22;5-3(6)1-2-4(7)8/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t13-,14-,15+,16-,18-,19-,20-,21-;/m0./s1
- Chiave InChI: UDUWAHZDSDSVJQ-FFALKRFOSA-N
- Sorrisi: F[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1C[C@H]([C@](C(CO)=O)([C@@]1(C)C[C@@H]2O)O)O)=O)C.OC(CCC(=O)O)=O
Proprietà calcolate
- Massa esatta: 494.195
- Massa monoisotopica: 494.195
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 158A^2
Proprietà sperimentali
- Densità: 1.44
- Punto di ebollizione: 704.8°Cat760mmHg
- Punto di infiammabilità: 380°C
4-[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxo-ethoxy]-4-oxo-butanoic acid Letteratura correlata
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
29593-56-4 (4-[2-(9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxo-ethoxy]-4-oxo-butanoic acid) Prodotti correlati
- 514-36-3(Fludrocortisone acetate)
- 2002-29-1(Flumethasone 21-pivalate)
- 23674-86-4(Difluprednate)
- 338-98-7(Isoflupredone acetate)
- 67-78-7(Triamcinolone 16,21-Diacetate)
- 127-31-1(Fludrocortisone)
- 1177-87-3(Dexamethasone acetate)
- 2152-44-5(Betamethasone valerate)
- 3801-06-7(Fluorometholone acetate)
- 987-24-6(betamethasone 21-acetate)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso